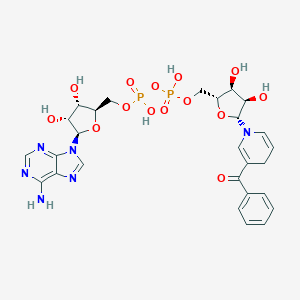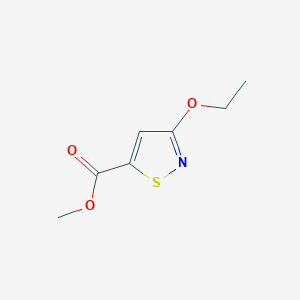![molecular formula C8H8N2O2S B019439 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 108480-70-2](/img/structure/B19439.png)
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated. In
Aplicaciones Científicas De Investigación
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. It has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has also been shown to inhibit the expression of certain oncogenes, leading to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models, and has been shown to induce apoptosis in cancer cells. It has also been investigated for its potential neuroprotective effects, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one in lab experiments is its relatively low toxicity and high solubility in water, making it easy to administer to animals or cells in culture. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. One area of interest is its potential use as an anti-inflammatory agent in the treatment of diseases such as arthritis and asthma. Another area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the reaction of 2-aminopyridine with thiourea in the presence of a catalyst. The resulting product is then treated with methoxyacetic acid to yield the final compound. This synthesis method has been optimized to produce high yields and purity of the compound.
Propiedades
Número CAS |
108480-70-2 |
|---|---|
Nombre del producto |
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one |
Fórmula molecular |
C8H8N2O2S |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C8H8N2O2S/c1-12-7-3-2-5-8(10-7)13-4-6(11)9-5/h2-3H,4H2,1H3,(H,9,11) |
Clave InChI |
YLBLERGXDJZMSH-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(C=C1)NC(=O)CS2 |
SMILES canónico |
COC1=NC2=C(C=C1)NC(=O)CS2 |
Sinónimos |
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one,6-methoxy-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















